Cas no 1105209-63-9 (N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide)

N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide is a synthetic benzamide derivative characterized by its unique structural features, including a fluorophenoxyethyl group and a methyl-substituted benzamide core. This compound is of interest in pharmaceutical and agrochemical research due to its potential as an intermediate in the synthesis of bioactive molecules. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the methyl group contributes to steric and electronic modulation. Its well-defined chemical properties make it suitable for applications in medicinal chemistry, particularly in the development of receptor-targeted compounds. The compound is typically supplied in high purity, ensuring reliability for research and industrial use.
N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide structure
1105209-63-9 structure
Product Name:N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide
CAS No:1105209-63-9
MF:C16H16FNO2
MW:273.302147865295
CID:5980036
PubChem ID:30865846
Update Time:2025-10-22

N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide
    • N-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide
    • N-(2-(4-fluorophenoxy)ethyl)-2-methylbenzamide
    • AKOS021709520
    • 1105209-63-9
    • VU0646029-1
    • F5526-0139
    • N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide
    • Inchi: 1S/C16H16FNO2/c1-12-4-2-3-5-15(12)16(19)18-10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19)
    • InChI Key: PNOMSFDEMREHDV-UHFFFAOYSA-N
    • SMILES: C(NCCOC1=CC=C(F)C=C1)(=O)C1=CC=CC=C1C

Computed Properties

  • Exact Mass: 273.11650692g/mol
  • Monoisotopic Mass: 273.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 38.3Ų

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Additional information on N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide

Comprehensive Overview of N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide (CAS No. 1105209-63-9)

N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide, with the CAS number 1105209-63-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a fluorophenoxy moiety with a methylbenzamide group, making it a subject of interest for its potential applications in drug discovery and crop protection. Researchers are particularly intrigued by its bioactive properties, which may contribute to novel therapeutic agents or environmentally friendly pesticides.

In recent years, the demand for fluorinated compounds like N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide has surged due to their enhanced stability and bioavailability. Fluorination is a hot topic in medicinal chemistry, as it often improves a molecule's metabolic resistance and binding affinity. This aligns with current trends in precision medicine and sustainable agriculture, where scientists seek compounds with higher efficacy and lower environmental impact. The CAS 1105209-63-9 compound is frequently discussed in forums focusing on structure-activity relationships (SAR) and molecular design.

From a synthetic chemistry perspective, N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide exemplifies the growing interest in tailored amide derivatives. Amides are pivotal in drug development, and modifications like those seen in this compound can lead to breakthroughs in targeting specific enzymes or receptors. Online searches often include queries such as "amide-based drug candidates 2024" or "fluorophenoxy compounds in agriculture," reflecting its relevance in cutting-edge research. The compound's lipophilicity and electronic effects from the fluorine atom also make it a case study in QSAR modeling.

Another area where CAS 1105209-63-9 is gaining traction is in the study of green chemistry. With increasing regulatory pressure on harmful chemicals, researchers are exploring fluorinated amides as potential alternatives. This ties into broader discussions about eco-friendly synthesis and reduced toxicity, which dominate platforms like PubMed and ResearchGate. The compound's methylbenzamide core is also a focal point for patents related to central nervous system (CNS) agents, though its exact mechanisms remain under investigation.

Analytical techniques for characterizing N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide often involve HPLC-MS and NMR spectroscopy, as highlighted in recent publications. These methods are critical for ensuring purity and elucidating structural features, which are common concerns among purchasers and researchers. Search trends show spikes in terms like "HPLC analysis of fluorinated amides" and "NMR data for CAS 1105209-63-9," underscoring the need for reliable analytical protocols.

In conclusion, N-2-(4-fluorophenoxy)ethyl-2-methylbenzamide (1105209-63-9) represents a versatile scaffold with promising applications across multiple scientific disciplines. Its intersection with fluorine chemistry, amide functionality, and sustainability trends positions it as a compound worth monitoring in upcoming research. As the scientific community continues to prioritize innovation and safety, this compound is likely to remain a key player in the evolution of bioactive molecules.

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